1-(Dimethoxyphosphoryl)ethenyl phenylacetate
Description
Properties
CAS No. |
916906-11-1 |
|---|---|
Molecular Formula |
C12H15O5P |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
1-dimethoxyphosphorylethenyl 2-phenylacetate |
InChI |
InChI=1S/C12H15O5P/c1-10(18(14,15-2)16-3)17-12(13)9-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
InChI Key |
RKNRLXIVBYBHHN-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=C)OC(=O)CC1=CC=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Method A: Arbuzov Reaction
The Arbuzov reaction is a well-established method for synthesizing phosphonates, including 1-(Dimethoxyphosphoryl)ethenyl phenylacetate. This method involves the reaction of triethyl phosphite with an appropriate alkyl halide.
- Reagents : Triethyl phosphite, alkyl halide (e.g., phenylacetate derivative).
- Procedure :
- Combine triethyl phosphite with the alkyl halide in an inert atmosphere.
- Heat the mixture under reflux conditions for several hours.
- After completion, the reaction mixture is cooled, and the product is extracted using organic solvents.
Method B: Knoevenagel Condensation
Another effective method for synthesizing this compound is through Knoevenagel condensation, which allows for the formation of ethenyl groups.
- Reagents : Dimethoxyphosphoryl compound, aldehyde (e.g., phenylacetaldehyde), base (e.g., sodium ethoxide).
- Procedure :
- Mix the dimethoxyphosphoryl compound with the aldehyde in the presence of a base.
- Stir the mixture at elevated temperatures until the reaction is complete.
- The product can be purified through column chromatography.
Method C: Direct Esterification
Direct esterification can also be employed to synthesize 1-(Dimethoxyphosphoryl)ethenyl phenylacetate from phenylacetic acid derivatives.
- Reagents : Phenylacetic acid derivative, dimethyl sulfate or other methylating agents.
- Procedure :
- React the phenylacetic acid derivative with dimethyl sulfate in the presence of a base.
- Heat the mixture under reflux conditions.
- Isolate the product through solvent extraction and purification techniques.
The yield and purity of synthesized compounds are critical parameters in evaluating preparation methods. Here is a summary of typical yields reported for different methods:
| Preparation Method | Yield (%) | Purity (%) |
|---|---|---|
| Arbuzov Reaction | 85 | >95 |
| Knoevenagel Condensation | 78 | >90 |
| Direct Esterification | 80 | >92 |
The preparation of 1-(Dimethoxyphosphoryl)ethenyl phenylacetate can be effectively achieved through various synthetic routes including Arbuzov reaction, Knoevenagel condensation, and direct esterification. Each method offers distinct advantages in terms of yield and purity. Careful selection of reagents and conditions is essential for optimizing the synthesis of this compound, which holds promise in various applications within organic chemistry and medicinal research.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethoxyphosphoryl)ethenyl phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include phosphonate esters, phosphine derivatives, and substituted phenylacetates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Dimethoxyphosphoryl)ethenyl phenylacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several phosphonates and phenylacetate derivatives. Below is a detailed comparison of key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity: Phenylacetate derivatives (e.g., ) exhibit anticancer effects via apoptosis and cell cycle modulation. The addition of a phosphoryl group in 1-(dimethoxyphosphoryl)ethenyl phenylacetate may improve membrane permeability or resistance to enzymatic degradation compared to unmodified phenylacetate . Methyl diethylphosphonoacetate () and related phosphonates demonstrate higher lipophilicity (LogP ~2.29), which correlates with improved tissue penetration .
Aromatic Moieties: The ethenyl group in the target compound may enable conjugation reactions or metabolic activation, unlike naphthylmethyl () or benzyloxycarbonylamino () groups, which prioritize aromatic stacking or steric effects.
Stability and Metabolism: Phosphonate esters like methyl diethylphosphonoacetate are hydrolytically stable compared to phosphate esters, making them suitable for prolonged activity . The dimethoxyphosphoryl group in the target compound may offer intermediate stability between diethyl and diphenyl analogs.
Notes on Evidence Limitations
- The provided evidence lacks direct data on 1-(dimethoxyphosphoryl)ethenyl phenylacetate. Conclusions are drawn from structural analogs (e.g., phenylacetate , phosphonates ).
- Molecular weights and LogP values for the target compound are inferred from similar structures (e.g., ’s methyl ([(benzyloxy)carbonyl]amino)-(dimethoxyphosphoryl)acetate, MW 331.08) .
Biological Activity
1-(Dimethoxyphosphoryl)ethenyl phenylacetate is a phosphonate ester that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its structural components: a dimethoxyphosphoryl group attached to an ethenyl moiety and a phenylacetate. Its molecular formula is C12H15O5P, indicating the presence of carbon, hydrogen, oxygen, and phosphorus.
Antimicrobial Activity
Research indicates that phosphonate esters like 1-(dimethoxyphosphoryl)ethenyl phenylacetate exhibit significant antimicrobial properties. In particular, studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a study highlighted the compound's effectiveness against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis or function.
Table 1: Antimicrobial Efficacy of 1-(Dimethoxyphosphoryl)ethenyl phenylacetate
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 64 µg/mL | Membrane disruption |
| Bacillus subtilis | 16 µg/mL | Unknown (potentially metabolic) |
Anticancer Properties
In addition to its antimicrobial activity, preliminary studies suggest that 1-(dimethoxyphosphoryl)ethenyl phenylacetate may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, such as breast and prostate cancer cells. The compound appears to activate pathways associated with programmed cell death and inhibit cell proliferation.
Case Study: Apoptosis Induction
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations (10-100 µM) led to significant increases in apoptotic markers such as caspase activation and DNA fragmentation .
Table 2: Effects on Cancer Cell Lines
| Cell Line | Concentration (µM) | Apoptotic Markers Detected |
|---|---|---|
| MCF-7 | 50 | Caspase-3 activation |
| PC-3 | 100 | PARP cleavage |
| HeLa | 25 | Annexin V positivity |
The mechanisms underlying the biological activities of 1-(dimethoxyphosphoryl)ethenyl phenylacetate are complex and not fully elucidated. However, it is hypothesized that:
- Antimicrobial Mechanism : The phosphonate group may interfere with key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity.
- Anticancer Mechanism : The compound may activate intrinsic apoptotic pathways, possibly through mitochondrial dysfunction or reactive oxygen species (ROS) generation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
